Sodium D-glucuronate anhydrous
Description
Sodium D-glucuronate anhydrous (C₆H₉NaO₇; molecular weight 216.14 g/mol) is the sodium salt of D-glucuronic acid, a sugar acid derived from glucose via oxidation of the C6 hydroxyl group. It is a key intermediate in metabolic pathways such as the glucuronate pathway (M00014), which plays roles in detoxification and ascorbate biosynthesis in animals . Structurally, it exists as an open-chain aldehyde or cyclic hemiacetal in solution, complicating enzymatic transformations .
Properties
Molecular Formula |
C6H9NaO7 |
|---|---|
Molecular Weight |
216.12 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1-,2-,3+,4-,6-;/m0./s1 |
InChI Key |
MSXHSNHNTORCAW-GGLLEASOSA-M |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)O)C(=O)[O-])O)O.[Na+] |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Classical Hydrolysis and Neutralization Method
The earliest and most referenced method involves the oxidation of D-glucose derivatives to glucuronic acid, followed by hydrolysis and neutralization steps to obtain sodium D-glucuronate.
Oxidation and Hydrolysis : Starting from protected glucose derivatives such as 1,2-O-isopropylidene-D-glucuronic acid, hydrolysis is carried out under controlled alkaline conditions to avoid decomposition and darkening of the reaction mixture. The process typically starts at a relatively low temperature (~70 °C) and low alkalinity, gradually increasing temperature to 100 °C and alkalinity by adding sodium carbonate to complete hydrolysis.
Use of Sodium Sulfite : Addition of sodium sulfite prior to heating at 70 °C has been found to reduce coloration and decomposition during hydrolysis, resulting in lighter-colored solutions.
Neutralization and Salt Formation : After hydrolysis, the glucuronic acid formed is neutralized with sodium carbonate or other carbonates (magnesium, calcium, potassium) to form the sodium salt. Neutralization must be carefully controlled to avoid excessive foaming and caramelization. The resulting solution is filtered to remove sulfate impurities.
Purification : The crude sodium D-glucuronate solution may contain caramelized glucose impurities causing a brownish color. Decolorization with activated charcoal and vacuum distillation at 50–80 °C under reduced pressure (9–20 mm Hg) yields an almost pure, amorphous ethyl glucoside intermediate, which can be further processed to this compound.
Improved Synthesis via Controlled Hydrolysis and Epimer Separation
An improved method modifies the Sowden method by carefully controlling temperature and alkalinity during hydrolysis to increase yield and purity.
Temperature and Alkalinity Control : Hydrolysis begins at 70 °C with low alkalinity, then sodium carbonate is added and temperature raised to 100 °C. This avoids decomposition and darkening.
Separation of Epimers : The hydrolysate contains epimeric glucuronic acids. Crystalline salts such as barium or lithium salts of 1,2-O-isopropylidene-D-glucuronic acid are used to separate epimers by crystallization, improving purity.
Chemical Synthesis via Glucose Ethyl Glucoside Intermediate
A patented method describes the synthesis starting from glucose and ethyl alcohol under anhydrous acidic conditions:
Formation of Ethyl Glucoside : Anhydrous glucose is boiled with absolute ethyl alcohol and dry hydrochloric acid gas in an acidproof reflux apparatus with a drying tube to maintain anhydrous conditions. The reaction proceeds for 4–5 days to convert glucose to ethyl glucoside, eliminating reducing power.
Decolorization and Vacuum Distillation : The reaction mixture is treated with activated charcoal to remove caramelized glucose and vacuum distilled at 50–70 °C under reduced pressure to yield an amorphous ethyl glucoside intermediate.
Conversion to Glucuronic Acid and Sodium Salt : The ethyl glucoside is then hydrolyzed and oxidized to glucuronic acid, which is neutralized with sodium carbonate to form sodium D-glucuronate.
Comparative Analysis of Preparation Methods
Summary Table of Key Preparation Parameters
| Parameter | Classical Method | Improved Method | Patented Ethyl Glucoside Method | Modern Synthetic Approaches |
|---|---|---|---|---|
| Starting Material | Protected glucose derivatives | Protected glucose derivatives | Anhydrous glucose + ethyl alcohol | β-d-glucose pentaacetate (for derivatives) |
| Hydrolysis Temperature | 70 °C to 100 °C | Stepwise 70 °C → 100 °C | Not applicable (glycoside formation) | Variable (room temp to reflux) |
| Alkalinity Control | Sodium carbonate | Sodium carbonate + sodium sulfite | Acidic conditions (dry HCl gas) | Use of bases for deprotection |
| Reaction Time | Several hours | Several hours | 4–5 days | Multi-step, variable |
| Purification Techniques | Filtration, charcoal decolorization | Salt crystallization, charcoal decolorization | Vacuum distillation, charcoal decolorization | Chromatography, gel filtration |
| Yield | ~12.5% (original) | Improved yields | Approx. 100% (intermediate) | Variable, dependent on step |
Chemical Reactions Analysis
Types of Reactions: Sodium D-glucuronate undergoes various chemical reactions, including:
Oxidation: Conversion of glucose to D-glucuronic acid.
Neutralization: Reaction with sodium hydroxide to form sodium D-glucuronate.
Common Reagents and Conditions:
Oxidizing Agents: Concentrated nitric acid for oxidation.
Neutralizing Agents: Sodium hydroxide for neutralization.
Major Products Formed:
Scientific Research Applications
Sodium D-glucuronate is utilized in various scientific research applications:
Mechanism of Action
Sodium D-glucuronate exerts its effects through the process of glucuronidation, where it conjugates with various endogenous and exogenous substances. This conjugation increases the water solubility of these substances, facilitating their excretion from the body. The primary molecular targets are toxins and drugs, which are converted into more water-soluble forms .
Comparison with Similar Compounds
Data Tables
Table 1: Chemical and Physical Properties
Biological Activity
Sodium D-glucuronate anhydrous is a derivative of D-glucuronic acid, a sugar acid that plays a crucial role in various biological processes, particularly in drug metabolism and detoxification. This article explores the biological activity of sodium D-glucuronate, highlighting its mechanisms of action, applications, and relevant research findings.
Overview of Sodium D-Glucuronate
Chemical Properties:
- Molecular Formula: C₆H₁₁NaO₈
- Molecular Weight: 234.14 g/mol
- CAS Number: 207300-70-7
- Solubility: Highly water-soluble, facilitating its role in biological systems .
Sodium D-glucuronate is primarily involved in the process of glucuronidation, where it conjugates with various substances to enhance their solubility and facilitate excretion from the body. This process is essential for the detoxification of drugs and environmental toxins.
Sodium D-glucuronate functions through several key mechanisms:
- Glucuronidation Process:
- Toxin Removal:
- Antioxidant Activity:
Case Studies
-
Antibacterial Activity:
A study assessed the antibacterial properties of sodium D-glucuronate against various pathogens, including Escherichia coli and Salmonella typhimurium. The results demonstrated significant inhibition zones, indicating its potential as an antibacterial agent . -
Antioxidant Capacity:
The antioxidant activity was evaluated using the DPPH radical scavenging method. Sodium D-glucuronate showed a notable capacity to scavenge free radicals, suggesting its utility in protecting cells from oxidative damage . -
Drug Delivery Enhancement:
In pharmacological applications, sodium D-glucuronate has been shown to enhance the bioavailability of certain drugs by facilitating their transport across cell membranes due to its high solubility and ability to form complexes with drug molecules .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Sodium D-glucuronate in complex biological matrices?
- Methodological Answer : Enzymatic assays using uronate dehydrogenase (UDH) cloned from Agrobacterium tumefaciens provide specificity and sensitivity, with a detection limit of 5 μM. This method minimizes interference from compounds like myo-inositol or D-glucaric acid, making it suitable for metabolomic studies. The reaction involves UDH-mediated oxidation of D-glucuronate, coupled with NADH production measurable via spectrophotometry at 340 nm .
Q. How does Sodium D-glucuronate participate in metabolic pathways?
- Methodological Answer : Sodium D-glucuronate is a key intermediate in the glucuronate pathway (KEGG M00014), which links carbohydrate metabolism to detoxification processes. It can degrade into pyruvate and D-glyceraldehyde 3-phosphate (M00061) or serve as a precursor for ascorbate biosynthesis in animals (M00129). Isotopic labeling (e.g., ¹³C-glucose tracers) can track its flux in cell cultures .
Q. What are the pH-dependent buffering properties of Sodium D-glucuronate in physiological systems?
- Methodological Answer : Titration experiments reveal that Sodium D-glucuronate exhibits buffering capacity near its pKa (~3.28). For example, 10 mM solutions show rapid pH changes upon HCl addition, stabilizing near pH 3. This property is critical when modeling its behavior in acidic environments like lysosomes. Comparative studies with fungal polysaccharides (e.g., Cryptococcus neoformans GXM) highlight divergent buffering effects (pH 5 vs. pH 3.28), necessitating pH-controlled experimental setups .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and theoretical buffering data for Sodium D-glucuronate?
- Methodological Answer : Discrepancies arise when comparing titration curves of pure Sodium D-glucuronate (pH 3.28 buffering) with polysaccharides like GXM (pH 5 buffering). To reconcile these, use computational models (e.g., Henderson-Hasselbalch equations) alongside empirical titrations. Adjust for ionic strength and counterion effects, as Na⁺ ions in the anhydrous form may alter protonation dynamics. Validate with NMR or FTIR to confirm structural integrity during titration .
Q. What experimental designs are optimal for studying Sodium D-glucuronate degradation pathways across organisms?
- Methodological Answer : Employ comparative genomics to identify species-specific enzymes (e.g., UDH vs. glucuronate isomerase). For in vitro degradation assays, use LC-MS/MS to monitor intermediates like D-glyceraldehyde 3-phosphate. In microbial models, knockout strains (e.g., E. coli ΔuxaC) can isolate pathway contributions. Table 1 summarizes key degradation products:
| Organism | Primary Pathway | Key Enzymes | Detection Method |
|---|---|---|---|
| Mammals | Glucuronate → Ascorbate | Gulonolactone oxidase | HPLC-UV |
| Bacteria | Glucuronate → Pyruvate | UDH, KdgD | LC-MS/MS |
Q. How can Sodium D-glucuronate be utilized in designing anti-adhesion agents for surgical applications?
- Methodological Answer : As a component of hyaluronic acid (HA), Sodium D-glucuronate contributes to HA's lubrication properties. In rat uterine horn models, HA-based barriers reduce post-surgical adhesions by 40–60%. Methodologically, blend Sodium D-glucuronate with N-acetyl-D-glucosamine at a 1:1 molar ratio, and validate biocompatibility via in vivo cytokine profiling (e.g., IL-6, TNF-α suppression). Compare with controls using mechanical barriers like oxidized regenerated cellulose (ORC) .
Notes for Experimental Reproducibility
- Purity Standards : Source anhydrous Sodium D-glucuronate with ≥98% purity (CAS 14984-34-0) and verify via loss-on-drying tests (<1.0% moisture) .
- Interference Mitigation : In enzymatic assays, pre-treat samples with solid-phase extraction (C18 columns) to remove lipids or phenolics that may inhibit UDH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
